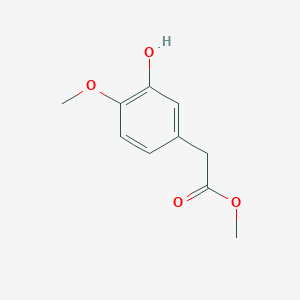
Methyl 3-hydroxy-4-methoxyphenylacetate
Overview
Description
Methyl 3-hydroxy-4-methoxyphenylacetate is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is structurally related to other phenylacetates and has been investigated for its potential applications and properties.
Synthesis Analysis
The synthesis of compounds related to methyl 3-hydroxy-4-methoxyphenylacetate has been explored in several studies. For instance, methyl 4-hydroxyphenylacetate was synthesized from p-hydroxyphenylacetic acid and methyl alcohol using strong acidic cation exchange resin, which proved to be an efficient catalyst with high activity and non-corrosive properties . Similarly, methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate was synthesized through a reaction involving methyl (2-hydroxyphenyl)acetate, showcasing the versatility of phenylacetate derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-hydroxy-4-methoxyphenylacetate has been analyzed using various techniques. X-ray diffraction and density functional theory (DFT) calculations were used to determine the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, revealing its crystallization in a triclinic system and providing insights into its molecular geometry and vibrational frequencies . Additionally, the structures of methoxy substituted phenylazo dyes were characterized, with X-ray single-crystal analysis confirming the hydrazone tautomeric form .
Chemical Reactions Analysis
The chemical reactivity and potential reactions involving methyl 3-hydroxy-4-methoxyphenylacetate-related compounds have been investigated. For example, the reaction of 4-methoxyacetophenone with diethyl oxalate produced a di-enol-dione tautomeric form, which was confirmed by intramolecular hydrogen bonding . The antioxidant properties of certain derivatives were also determined using DPPH free radical scavenging tests, indicating potential applications in the field of oxidative stress .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-hydroxy-4-methoxyphenylacetate and its derivatives have been studied through various analytical methods. Gas chromatography was used to estimate urinary 3-methoxy-4-hydroxyphenylglycol, demonstrating the compound's extractability and detectability . Liquid chromatography with electrochemical detection was described for the assay of homovanillic acid, a compound structurally related to methyl 3-hydroxy-4-methoxyphenylacetate, highlighting its increased presence in certain diseases . The vibrational wavenumbers and intensities of methoxy substituted dyes were calculated, showing good agreement between observed and scaled calculated wavenumbers .
Scientific Research Applications
Biological Activity in Fungal Cultures
- Phenylacetic Acid Derivatives and Antimicrobial Activity : Varma et al. (2006) isolated compounds including methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate from the culture mycelia of Curvularia lunata. They found that these compounds did not exhibit antimicrobial and antioxidant activity, unlike 4-epiradicinol, another compound isolated from the same culture (Varma et al., 2006).
Metabolic Pathways in Animals and Humans
- Tropolone and Brain Metabolite Formation : Murphy et al. (1969) explored how tropolone affects the concentration of certain brain metabolites in mice, including 4-hydroxy-3-methoxyphenylacetic acid. They found that tropolone can significantly alter the concentration of this metabolite, indicating its involvement in certain metabolic pathways in the brain (Murphy et al., 1969).
Analytical Techniques and Chemical Analysis
- Quantitative Determination in Cerebrospinal Fluid : Bertilsson and Palmér (1973) developed a method for the quantitative determination of isomeric acids including 3-hydroxy-4-methoxyphenylacetic acid in human cerebrospinal fluid. This study highlights the importance of these compounds in neurochemical analysis and their potential diagnostic value (Bertilsson & Palmér, 1973).
Discovery of New Compounds from Fungal Sources
- Isolation of Phenol Derivatives from Fungi : Mei et al. (2020) isolated a new phenol derivative, 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester, from mangrove-derived fungus Eupenicillium sp. HJ002. This discovery contributes to the understanding of the diversity of metabolites produced by fungi and their potential applications (Mei et al., 2020).
Methylation in Fish Metabolism
- Methylation of Phenylacetic Acids in Fish : Scheline (1962) investigated the methylation of 3,4-dihydroxyphenylacetic acid in fish, exploring the metabolic pathways that involve methoxyphenylacetic acids. This study provides insights into the metabolic processing of these compounds in aquatic organisms (Scheline, 1962).
Excretion Studies
- Vanillic Acid Excretion During Stress : Smith and Bennett (1958)
studied the excretion of various metabolites, including 4-hydroxy-3-methoxyphenylacetic acid, in response to stress and catechol administration in humans. This research helps understand the metabolic response to stress and the role of these metabolites in physiological processes (Smith & Bennett, 1958).
Pharmaceutical and Clinical Analysis
- Assay of Homovanillic Acid for Clinical Diagnosis : Morrisey and Shihabi (1979) developed an assay method for urinary 4-hydroxy-3-methoxyphenylacetic acid, emphasizing its clinical significance in diagnosing diseases such as neuroblastoma, pheochromocytoma, and Parkinson's disease (Morrisey & Shihabi, 1979).
Chemical Synthesis and Reaction Studies
- Quantum Mechanical Structure Elucidation : Mason et al. (2016) investigated the synthesis of a compound related to Methyl 3-hydroxy-4-methoxyphenylacetate in the context of the synthesis of trans-pterocarpans. This study contributes to the understanding of reaction mechanisms in organic synthesis (Mason et al., 2016).
Biochemical Studies in Neurochemistry
- Monoamine Metabolites in Cerebrospinal Fluid : Krstulović et al. (1982) developed a method for the simultaneous determination of monoamine metabolites, including 4-hydroxy-3-methoxyphenylacetic acid, in human lumbar cerebrospinal fluid. This research is pivotal for neurochemical studies and potential applications in neurological disorders (Krstulović et al., 1982).
Metabolism and Pharmacokinetics
- Catecholamine Metabolism in Vivo : Mathieu et al. (1980) investigated the presence of 3-hydroxy,4-methoxyphenylglycol in biological fluids, contributing to the understanding of catecholamine metabolism in vivo. Their research aids in deciphering the complex metabolic pathways of neurotransmitters (Mathieu et al., 1980).
properties
IUPAC Name |
methyl 2-(3-hydroxy-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRPUVYIZIMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-methoxyphenylacetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 3-hydroxy-4-methoxyphenylacetate in the context of the Gloeophyllum odoratum fungus?
A: The research paper focuses on identifying volatile aromatic compounds produced by the fungus Gloeophyllum odoratum which contribute to its distinctive smell. Methyl 3-hydroxy-4-methoxyphenylacetate is one of the sixteen aromatic compounds isolated and characterized from the fungus []. The study suggests that this compound, along with others identified, likely contributes to the pleasant odor of G. odoratum.
Q2: Could you provide the structural characterization data for methyl 3-hydroxy-4-methoxyphenylacetate as reported in the study?
A: While the study confirms the presence of methyl 3-hydroxy-4-methoxyphenylacetate through gas chromatography, mass spectrometry, and NMR spectroscopy, it does not provide specific spectroscopic data within the text [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

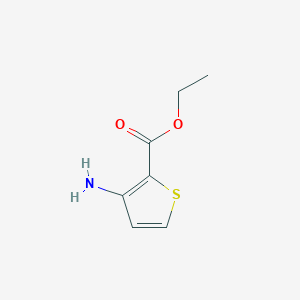


![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
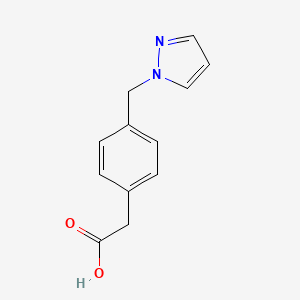
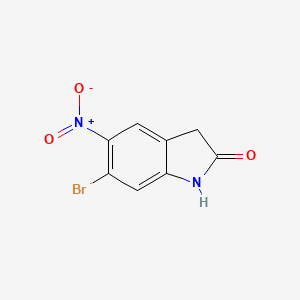

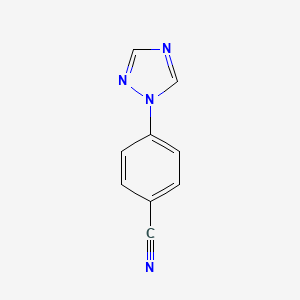
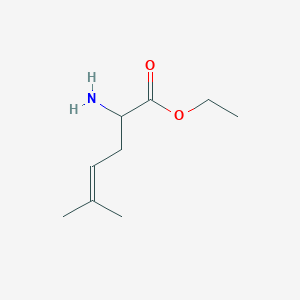
![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)



